molecular formula C16H28N2O3 B2873140 N-Cyclopentyl 1-boc-piperidine-4-carboxamide CAS No. 757949-46-5

N-Cyclopentyl 1-boc-piperidine-4-carboxamide

Cat. No.: B2873140
CAS No.: 757949-46-5
M. Wt: 296.411
InChI Key: VQMUCYYYMQJKEV-UHFFFAOYSA-N
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Description

N-Cyclopentyl 1-BOC-piperidine-4-carboxamide (CAS: 757949-46-5, molecular formula: C₁₆H₂₈N₂O₃, molecular weight: 296.41 g/mol) is a synthetic carboxamide derivative featuring a piperidine ring protected by a tert-butoxycarbonyl (BOC) group and a cyclopentyl carboxamide substituent . Its SMILES representation (O=C(C1CCN(CC1)C(=O)OC(C)(C)C)NC1CCCC1) highlights the BOC-protected piperidine core and the cyclopentyl moiety.

Key physicochemical properties include:

  • XLogP3: 2.2 (moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 1/3
  • Rotatable bonds: 4
  • Complexity score: 376 .

Properties

IUPAC Name

tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)14(19)17-13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMUCYYYMQJKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

N-Cyclopentyl 1-Boc-piperidine-4-carboxamide features a piperidine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a cyclopentylcarboxamide moiety. The Boc group ensures amine stability during subsequent reactions, while the carboxamide functionality provides a handle for further derivatization. Key synthetic challenges include:

  • Selective protection of the piperidine nitrogen.
  • Efficient coupling of the cyclopentylamine to the carboxylic acid intermediate.
  • Purification of the final product from reaction byproducts.

Synthetic Pathways

Boc Protection of Piperidine-4-Carboxylic Acid

The synthesis begins with the preparation of 1-Boc-piperidine-4-carboxylic acid, a precursor validated in multiple studies.

Procedure :

  • Starting Material : Piperidine-4-carboxylic acid (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 30 mL).
  • Protection : Di-tert-butyl dicarbonate (Boc₂O, 12 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol) are added under nitrogen.
  • Reaction : Stirred at 25°C for 12 hours.
  • Workup : The mixture is washed with 1M HCl (2 × 20 mL), saturated NaHCO₃ (2 × 20 mL), and brine (20 mL).
  • Isolation : The organic layer is dried over Na₂SO₄ and concentrated to yield 1-Boc-piperidine-4-carboxylic acid (85–92% yield).

Analytical Data :

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.45–2.55 (m, 2H, piperidine H), 3.10–3.25 (m, 2H, piperidine H), 4.05–4.15 (m, 2H, piperidine H).

Activation of the Carboxylic Acid

The carboxylic acid is activated to facilitate amide bond formation. Common methods include:

Chloride Formation via Thionyl Chloride
  • Reaction : 1-Boc-piperidine-4-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mmol) in DCM (15 mL) at 0°C.
  • Conditions : Reflux for 2 hours, followed by solvent evaporation to yield the acyl chloride.
Phosphine-Mediated Activation

A novel method employs triphenylphosphine (PPh₃) and N-chlorophthalimide (NCPhth) for in situ activation:

  • Reagents : 1-Boc-piperidine-4-carboxylic acid (5 mmol), PPh₃ (7.5 mmol), NCPhth (7.5 mmol).
  • Conditions : Stirred in DCM (20 mL) at 25°C for 1 hour.
  • Outcome : Generates a reactive chloro-phosphonium intermediate, enabling efficient coupling with amines.

Amide Coupling with Cyclopentylamine

The activated intermediate is coupled with cyclopentylamine to install the carboxamide group.

Procedure :

  • Coupling : The acyl chloride or phosphonium intermediate (5 mmol) is treated with cyclopentylamine (6 mmol) and triethylamine (Et₃N, 7.5 mmol) in DCM (20 mL).
  • Reaction : Stirred at 25°C for 6–12 hours.
  • Workup : Washed with 1M HCl (20 mL), water (20 mL), and brine (20 mL).
  • Purification : Column chromatography (SiO₂, 0–15% methanol/DCM) yields this compound (70–78% yield).

Optimization Insights :

  • Secondary Amine Challenges : Cyclopentylamine’s steric bulk reduces coupling efficiency compared to primary amines. Excess amine (1.2 equiv) and prolonged reaction times (12 hours) improve yields.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate Boc group stability. DCM balances reactivity and protecting group integrity.

Alternative Routes: Carbodiimide-Mediated Coupling

A traditional approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

  • Reagents : 1-Boc-piperidine-4-carboxylic acid (5 mmol), EDCl (6 mmol), HOBt (6 mmol), cyclopentylamine (6 mmol).
  • Conditions : Stirred in DCM (20 mL) at 25°C for 12 hours.
  • Yield : 65–72%, lower than phosphine-mediated methods due to byproduct formation.

Analytical Characterization

Spectroscopic Data :

  • Molecular Formula : C₁₆H₂₈N₂O₃
  • Molecular Weight : 296.40 g/mol
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.55–1.70 (m, 2H, cyclopentyl), 1.85–2.00 (m, 4H, cyclopentyl), 2.30–2.50 (m, 2H, piperidine), 3.00–3.20 (m, 2H, piperidine), 4.10–4.30 (m, 2H, piperidine), 6.10 (br s, 1H, NH).
  • LC-MS (ESI+) : m/z 297.2 [M+H]⁺.

Purity Assessment :

  • HPLC : >98% purity (C18 column, 60:40 acetonitrile/water, 1 mL/min).
  • Melting Point : 112–114°C (lit. 113°C).

Industrial-Scale Considerations

Large-scale synthesis requires modifications for cost and safety:

  • Catalyst Recycling : Triphenylphosphine oxide (byproduct of phosphine-mediated activation) is recovered via filtration.
  • Solvent Selection : Toluene replaces DCM for lower toxicity and easier distillation.
  • Continuous Flow Systems : Enhance mixing and heat transfer, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl 1-boc-piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Cyclopentyl 1-boc-piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Cyclopentyl 1-boc-piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Cyclopentyl Nortadalafil

Structural Differences :

  • Nortadalafil analogs retain a piperazinyl-carboxamide core but lack the BOC protection and cyclopentyl group present in N-Cyclopentyl 1-BOC-piperidine-4-carboxamide.
  • Nortadalafil derivatives often include fused heterocyclic rings (e.g., pyrazino[1',2':1,6]pyrido[3,4-b]indole) for PDE-5 inhibitory activity.

Functional Differences :

  • N-Cyclopentyl nortadalafil is an illicit PDE-5 inhibitor analog adulterated in sexual enhancement products, demonstrating vasodilatory effects .
  • In contrast, this compound lacks reported PDE-5 activity, likely due to steric hindrance from the BOC group and absence of critical pharmacophoric elements .

Pseudothiohydantoin Derivatives (P-008)

Structural Differences :

  • Pseudothiohydantoin derivatives feature a thiazole-spirocyclohexane system instead of a piperidine ring. The N-cyclopentyl group is retained but integrated into a distinct heterocyclic scaffold .

Functional Differences :

  • The derivative P-008 exhibits potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition (IC₅₀ = 0.07 µM) and selectivity over 11β-HSD2, making it a candidate for metabolic disorder therapy .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

Structural Differences :

  • This compound substitutes the piperidine ring with a piperazine ring and introduces a 4-chlorophenyl group instead of cyclopentyl.

Functional Differences :

  • The piperazine-carboxamide structure is common in dopamine receptor ligands and serotonin modulators.
  • The BOC group in this compound enhances stability during synthesis but may reduce bioavailability compared to unprotected amines .

Cyclopropylfentanyl

Structural Differences :

  • Cyclopropylfentanyl, a fentanyl analog, features a 4-anilidopiperidine core with a cyclopropane-carboxamide group, unlike the BOC-protected piperidine in the target compound .

Functional Differences :

Comparative Analysis Table

Compound Molecular Formula Key Features Biological Activity Applications References
This compound C₁₆H₂₈N₂O₃ BOC-protected piperidine, cyclopentyl None reported Synthetic intermediate
N-Cyclopentyl nortadalafil Not disclosed Piperazinyl, carboxamide PDE-5 inhibition Illicit supplements
Pseudothiohydantoin derivative (P-008) Not disclosed Thiazole-spirocyclohexane, cyclopentyl 11β-HSD1 inhibition (IC₅₀ = 0.07 µM) Anticancer research
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₇ClN₄O Piperazine, 4-chlorophenyl Intermediate Organic synthesis
Cyclopropylfentanyl C₂₃H₂₉N₂O 4-Anilidopiperidine, cyclopropane µ-opioid agonist Illicit opioid

Biological Activity

N-Cyclopentyl 1-BOC-piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a cyclopentyl group and a BOC (tert-butyloxycarbonyl) protecting group. Its molecular formula is C_{13}H_{21}N_{2}O_{2}, and it has a boiling point of approximately 300 °C. The compound is soluble in organic solvents like DMSO and methanol, making it suitable for various biological assays.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its ability to inhibit certain enzymes and modulate receptor activity, which can lead to various therapeutic effects.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition potential of this compound:

Enzyme Inhibition Type IC₅₀ (nM) Reference
Cathepsin KCompetitive20.46
CDPK1Non-competitive30.00
hERGCardiotoxicity>1000

These findings indicate that the compound exhibits selective inhibition against certain enzymes while showing minimal cardiotoxicity at higher concentrations.

Receptor Binding Affinity

This compound has also been evaluated for its binding affinity to various receptors:

Receptor Binding Affinity (Ki, nM) Effect Reference
CCR525.73Antiviral activity
P2Y14R15.00Anti-inflammatory effects

The compound's interaction with CCR5 suggests potential applications in treating HIV, while its affinity for P2Y14R indicates possible use in inflammatory conditions.

Antiviral Activity

A study investigating the antiviral properties of this compound demonstrated significant inhibitory effects on HIV replication in vitro. The compound was tested using an HIV-1 single cycle assay, yielding an IC₅₀ value comparable to established antiviral agents, highlighting its potential as a therapeutic candidate against viral infections .

Anti-inflammatory Effects

In another study focused on inflammatory diseases, this compound was shown to reduce cytokine production in human monocyte-derived dendritic cells (MDDCs). This suggests that the compound may modulate immune responses and provide therapeutic benefits in conditions characterized by excessive inflammation .

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